Sodium 3-fluorobenzenesulfonate
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Overview
Description
Sodium 3-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FNaO3S. It is a sodium salt of 3-fluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzenesulfonate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated aromatic amines .
Scientific Research Applications
Sodium 3-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research has explored its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which sodium 3-fluorobenzenesulfonate exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This property is particularly useful in drug design, where the compound can modulate biological pathways by interacting with target proteins .
Comparison with Similar Compounds
Sodium 4-fluorobenzenesulfonate: Similar structure but with the fluorine atom in the para position.
Sodium 2-fluorobenzenesulfonate: Fluorine atom in the ortho position.
Sodium benzenesulfonate: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness: Sodium 3-fluorobenzenesulfonate is unique due to the position of the fluorine atom, which influences its reactivity and applications. The meta position of the fluorine atom provides distinct electronic effects compared to the ortho and para isomers, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C6H4FNaO3S |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;3-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
IPOXNWFZNQAXDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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